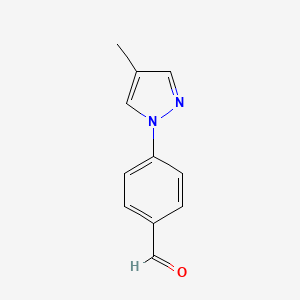4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde
CAS No.: 433920-86-6
Cat. No.: VC3867104
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 433920-86-6 |
|---|---|
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 4-(4-methylpyrazol-1-yl)benzaldehyde |
| Standard InChI | InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 |
| Standard InChI Key | REMCWTMSJFZBQE-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)C2=CC=C(C=C2)C=O |
| Canonical SMILES | CC1=CN(N=C1)C2=CC=C(C=C2)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
The compound consists of a benzaldehyde moiety linked to a 4-methyl-1H-pyrazole ring at the para position. The pyrazole group, a five-membered aromatic ring with two adjacent nitrogen atoms, introduces electron-withdrawing and hydrogen-bonding capabilities, influencing its reactivity. X-ray crystallography of analogous compounds, such as ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, reveals a dihedral angle of 76.06° between the pyrazole and benzene rings, suggesting moderate conjugation .
Table 1: Key Molecular Properties
Synthesis and Reactivity
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Methyllithium, sec-butyllithium, −55°C | 86% | |
| 2 | Morpholine-4-carbaldehyde, THF, −55°C to −8°C | - |
Physical and Chemical Properties
Spectroscopic Data
-
NMR:
Applications in Research and Industry
Pharmaceutical Development
The compound is a key intermediate in RET kinase inhibitors, which target cancers like medullary thyroid carcinoma . Its pyrazole moiety enhances binding affinity to hydrophobic enzyme pockets .
Material Science
Used in synthesizing polymers with enhanced thermal stability, it forms Schiff bases with amines, applicable in coatings and adhesives .
Agrochemicals
Derivatives exhibit fungicidal and insecticidal activity, with structural modifications optimizing bioavailability and environmental persistence .
Table 3: Biological Activity of Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume